molecular formula C21H23NO5S B11603359 ethyl 5-acetyl-2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11603359
M. Wt: 401.5 g/mol
InChI Key: TTYVXBFDGCCCIX-FMIVXFBMSA-N
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Description

ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly is also a growing trend in industrial synthesis to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-5-26-16-10-7-15(8-11-16)9-12-17(24)22-20-18(21(25)27-6-2)13(3)19(28-20)14(4)23/h7-12H,5-6H2,1-4H3,(H,22,24)/b12-9+

InChI Key

TTYVXBFDGCCCIX-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC

Origin of Product

United States

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